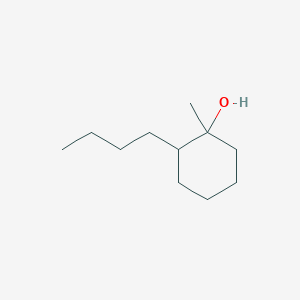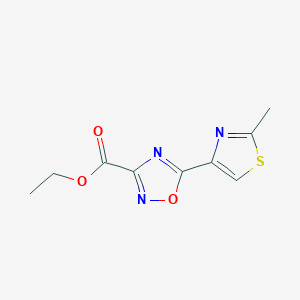
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine typically involves multi-step organic reactions. The preparation begins with the formation of the 3-bromo-2-fluorobenzoyl chloride, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently reacted with 5-chloropyridine under controlled conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-(3-Bromo-2-fluorobenzoyl)piperazine: Lacks the pyridine ring, resulting in different reactivity and applications.
4-(5-Chloropyridin-2-yl)piperazine:
Properties
Molecular Formula |
C16H14BrClFN3O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3-bromo-2-fluorophenyl)-[4-(5-chloropyridin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H14BrClFN3O/c17-13-3-1-2-12(15(13)19)16(23)22-8-6-21(7-9-22)14-5-4-11(18)10-20-14/h1-5,10H,6-9H2 |
InChI Key |
JWUZCVIAQJHOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)Cl)C(=O)C3=C(C(=CC=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine](/img/structure/B13629991.png)


![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
